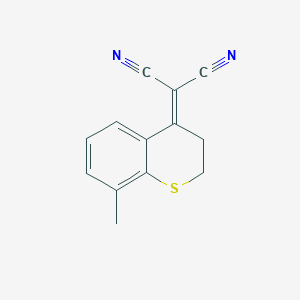
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure substituted with a methyl group and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Quinazolinone Core Formation: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.
Coupling Reaction: The final step involves coupling the isoxazole ring with the quinazolinone core under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-3-(3-methyl-5-isoxazolyl)-4(3H)-quinazolinone: Unique due to its specific substitution pattern and biological activity.
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, leading to different biological properties.
2-Methyl-4(3H)-quinazolinone: Lacks the isoxazole ring, resulting in different chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the methyl group and the isoxazole ring, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86134-19-2 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
2-methyl-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-7-12(18-15-8)16-9(2)14-11-6-4-3-5-10(11)13(16)17/h3-7H,1-2H3 |
InChIキー |
OBKNRVAXTAVHHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


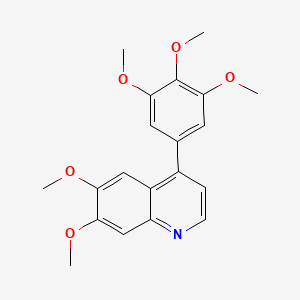
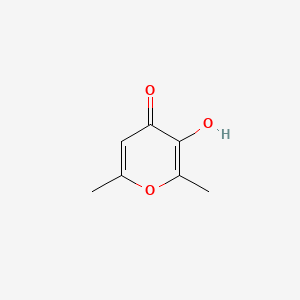
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

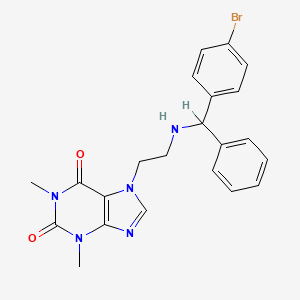

![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)


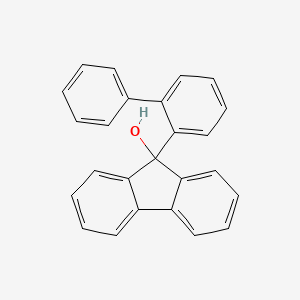
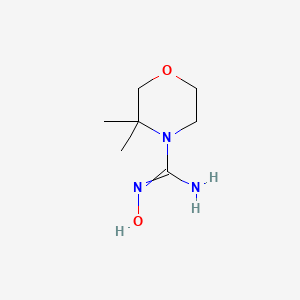
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
